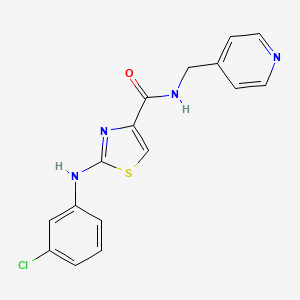

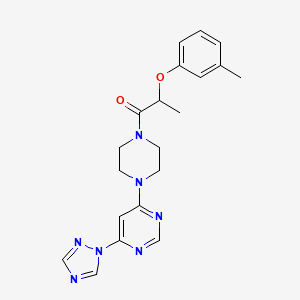

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Applications De Recherche Scientifique

Antitumor Applications

Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds : This study involved synthesizing different heterocyclic derivatives, including those with thiophene, thiazole, and pyridine rings, starting from a related cyanoacetamide compound. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, revealing significant inhibitory effects. The simplicity of the synthetic procedures and the high diversity of the synthesized products underline the potential for these compounds in antitumor research (H. Shams et al., 2010).

Optoelectronic Properties

Optoelectronic Properties of Thiazole-Based Polythiophenes : This research synthesized thiazole-containing monomers for electrochemical polymerization, exploring the optoelectronic properties of the resulting conducting polymers. These findings suggest potential applications in electronic and photonic devices, highlighting the versatility of thiazole-based compounds (P. Camurlu & N. Guven, 2015).

Synthesis and Biological Activities

Synthesis and Biological Activities of N-(thieno[2,3-b]pyridin-3-yl)acetamide Compounds : A series of novel compounds with substituents of 1,3,4-thiadiazole were designed, synthesized, and shown to exhibit antifungal and insecticidal activities. This research demonstrates the potential of these compounds in developing new agrochemicals and pest management strategies (Zhou Bing-se, 2013).

Corrosion Inhibition

Synthesis and Evaluation of New Long Alkyl Side Chain Acetamide, Isoxazolidine, and Isoxazoline Derivatives as Corrosion Inhibitors : This study synthesized derivatives to test as corrosion inhibitors, finding that they showed promising inhibition efficiencies in acidic and mineral oil mediums. These findings suggest applications in materials science, particularly in protecting metals from corrosion (A. Yıldırım & M. Cetin, 2008).

Antimicrobial Activities

Synthesis, Characterization, and Anti-Microbial Activities of Novel Thiazole Derivatives : Novel thiazoles were synthesized and screened for their antimicrobial activities against various bacterial and fungal strains, showing significant activity. This research underscores the potential of thiazole derivatives in developing new antimicrobial agents (G. Saravanan et al., 2010).

Propriétés

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c18-13(7-11-4-2-6-19-11)17-14-16-12(9-20-14)10-3-1-5-15-8-10/h1-6,8-9H,7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQAPMAYMXOOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330305 |

Source

|

| Record name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26669631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

794582-72-2 |

Source

|

| Record name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2820066.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2820075.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2820078.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2820081.png)

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2820082.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2820083.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2820085.png)